2-(2,4-Dichlorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3/c1-26-17-8-10-24(11-9-17)16-5-3-15(4-6-16)23-20(25)13-27-19-7-2-14(21)12-18(19)22/h2-7,12,17H,8-11,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAZXHALRHQEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.
Formation of the Methoxypiperidinylphenyl Intermediate: This step involves the reaction of 4-(4-methoxypiperidin-1-yl)aniline with an appropriate acylating agent to form the methoxypiperidinylphenyl intermediate.
Coupling Reaction: The final step involves the coupling of the two intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy and methoxypiperidinylphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a dichlorophenoxy group and a methoxypiperidine moiety. Its molecular formula is , with a molar mass of approximately 365.24 g/mol. The presence of both hydrophobic and hydrophilic regions in its structure suggests potential interactions with biological systems.
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 2-(2,4-Dichlorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide exhibit cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study demonstrated that related compounds significantly reduced cell viability in breast cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
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Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro studies have shown that it possesses inhibitory effects on the growth of certain strains of Staphylococcus aureus and Candida albicans, suggesting its potential use as an antimicrobial agent.
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Neuroprotective Effects :
- Preliminary studies have indicated that the methoxypiperidine component may confer neuroprotective properties. Research involving animal models of neurodegenerative diseases has suggested that this compound can reduce neuronal apoptosis and inflammation, providing a basis for further investigation into its therapeutic potential for conditions such as Alzheimer's disease.
Agricultural Applications
-
Herbicidal Activity :
- Building on the legacy of 2,4-D as a herbicide, derivatives like this compound are being explored for their efficacy in weed management. Laboratory studies have shown that this compound can selectively target broadleaf weeds while minimizing damage to cereal crops, making it a valuable candidate for integrated pest management strategies.
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Plant Growth Regulation :
- The compound's ability to mimic natural plant hormones (auxins) positions it as a potential growth regulator in agricultural practices. It could be utilized to enhance crop yields by promoting desirable growth patterns and improving resistance to environmental stressors.
Environmental Impact Studies
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Ecotoxicology :
- Given the history of 2,4-D usage and its environmental persistence, studies are being conducted to assess the ecological risks associated with its derivatives. Research focuses on the impact of these compounds on non-target organisms, including beneficial insects and soil microbiota.
-
Biodegradation Studies :
- Investigations into the biodegradation pathways of this compound are crucial for understanding its environmental fate. Studies have identified microbial strains capable of degrading this compound, which could inform bioremediation efforts in contaminated soils.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide would depend on its specific application. For example, if the compound is being studied as a drug candidate, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a desired biological effect. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural features, molecular weights, and physicochemical properties of the target compound and its analogs:
Key Observations:
- Substituent Diversity : The target compound’s 4-methoxypiperidin-1-yl group contrasts with sulfur-containing substituents in compounds like 7d (thioureido) and RN1 (thioether). These differences influence solubility and metabolic stability .
- Aromatic vs. Alicyclic Moieties : Unlike compound 533 (4-methylpyridin-2-yl), the target compound’s piperidine ring may enhance membrane permeability due to reduced aromaticity and increased lipophilicity .
- Molecular Weight : The target compound (413.30 g/mol) falls within the range of bioactive acetamides (300–500 g/mol), suggesting favorable drug-likeness .
Spectral Data Highlights:
Biological Activity
2-(2,4-Dichlorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on receptor interactions, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a dichlorophenoxy group and a piperidine moiety. Its molecular formula is , with a molecular weight of 335.24 g/mol. The compound's structural features suggest potential interactions with various biological targets.
Receptor Binding Affinity
Research indicates that this compound exhibits significant binding affinity for sigma receptors, particularly the sigma-1 receptor. Binding assays have demonstrated that it has a Ki value in the nanomolar range, indicating high potency against this receptor type .
Table 1: Sigma Receptor Binding Affinity
| Compound | Ki (nM) | Selectivity Ratio (σ1/σ2) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound 1 | 42 | 36 |
Note: TBD indicates data that requires further research or confirmation.
Pharmacological Effects
The pharmacological profile of this compound suggests potential applications in pain management and neuroprotection. In vivo studies have shown that the compound can reduce nociception in animal models, indicating its analgesic properties .
Case Study: Analgesic Properties
In a formalin test, the compound demonstrated significant antinociceptive effects when administered both locally and intrathecally. The results indicated a dose-dependent reduction in pain response, suggesting that the compound may be effective in treating inflammatory pain conditions .
The mechanism by which this compound exerts its biological effects involves interaction with sigma receptors. Molecular docking studies have revealed that it forms key interactions within the ligand-binding pocket of the sigma-1 receptor, including hydrogen bonds and hydrophobic contacts with critical amino acid residues. These interactions are believed to be crucial for its pharmacological activity.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound exhibits low toxicity levels at therapeutic doses. However, further studies are necessary to fully elucidate its safety profile and potential side effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2,4-Dichlorophenoxy)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via coupling reactions involving α-chloroacetamide intermediates. For example, reactions with N-arylsubstituted α-chloroacetamides under reflux conditions in aprotic solvents (e.g., DMF or THF) are common. Key parameters include:
- Temperature control : Maintaining 80–100°C to optimize nucleophilic substitution.
- Catalyst selection : Use of potassium carbonate or triethylamine to deprotonate intermediates and enhance reactivity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product from unreacted dichlorophenoxy precursors .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the dichlorophenoxy group (δ 6.8–7.2 ppm for aromatic protons) and methoxypiperidinyl moiety (δ 3.2–3.8 ppm for methoxy and piperidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ peak matching CHClNO) .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring and acetamide linkage .
Q. What physicochemical properties are most relevant to pharmacological studies of this compound?
- Methodological Answer : Key properties include:
- LogP (Partition Coefficient) : Determined via reverse-phase HPLC to assess lipophilicity, which influences membrane permeability .
- Solubility : Measured in PBS (pH 7.4) or DMSO for in vitro assays; poor aqueous solubility may necessitate formulation with cyclodextrins .
- Stability : Assessed via accelerated degradation studies under varying pH and temperature conditions to identify hydrolytic susceptibility (e.g., ester or amide bond cleavage) .
Advanced Research Questions
Q. How can researchers optimize low yields in the coupling reaction between the dichlorophenoxy moiety and the piperidine-containing acetamide precursor?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .
- Protecting groups : Temporarily block reactive sites on the piperidine nitrogen to prevent undesired alkylation .
- Solvent optimization : Switching to polar aprotic solvents like DMSO to enhance nucleophilicity .
Q. What strategies resolve contradictory bioactivity data across different in vitro assays (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer : Contradictions may arise from assay-specific variables. Mitigation approaches:
- Dose-response normalization : Compare IC values across assays using standardized cell lines (e.g., HEK293 vs. HepG2) .
- Off-target profiling : Use proteome-wide screening (e.g., affinity chromatography or thermal shift assays) to identify non-specific binding .
- Metabolite analysis : Check for assay-interfering degradation products via LC-MS .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to homology-modeled receptors (e.g., serotonin or dopamine receptors). Focus on piperidine and dichlorophenoxy moieties as key pharmacophores .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., acetamide carbonyl interactions) .
- QSAR models : Corinate substituent electronegativity (Cl, OCH) with activity trends across analogs .
Q. What experimental designs are recommended to study the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours. Monitor degradation via UPLC-PDA .
- Light exposure : Conduct ICH Q1B photostability testing to identify UV-sensitive functional groups (e.g., dichlorophenoxy) .
- Oxidative stress : Treat with HO (3% v/v) to assess susceptibility to radical-mediated cleavage .
Q. How can derivatives of this compound be designed to improve target selectivity (e.g., reducing off-target effects on adrenergic receptors)?
- Methodological Answer :
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to modulate electron density without steric penalty .
- Ring modification : Replace piperidine with a morpholine ring to alter hydrogen-bonding patterns .
- Pro-drug strategies : Introduce ester-linked groups (e.g., acetyl) to enhance solubility and enable targeted hydrolysis in vivo .
Data Contradiction Analysis Example
- Case : Conflicting reports on CYP450 inhibition potency (IC varies from 1.2 μM to 10 μM).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
